
2-ベンジリデン-1-テトラロン
概要
説明
2-Benzylidene-1-tetralone, also known as dibenzylideneacetone (DBA), is a yellow crystalline solid that belongs to the class of organic compounds called ketones. It is widely used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
子宮頸がん治療
2-ベンジリデン-1-テトラロンは、薬物放出モニタリングと子宮頸がん治療のために窒素マスタードを含む新規な分子内電荷移動 (ICT) ベースの化合物の開発に使用されてきました . これらの化合物は、子宮頸がん細胞に対して優れた抗癌活性を示しました .
薬物放出モニタリング
同じICTベースの2-ベンジリデン-1-テトラロン化合物は、薬物放出モニタリングにも使用されてきました . これらの化合物の放出は、リソソームと核に位置するようモニタリングされました .
蛍光プローブ
これらの化合物は、ICTベースの蛍光プローブとして使用されてきました . それらの発光波長とストークスシフトは、それぞれ最大550 nmおよび142 nmでした .
抗増殖活性
化合物の1つである2-{4-[ビス(2-クロロエチル)アミノ]ベンジリデン}-7-フルオロ-3,4-ジヒドロナフタレン-1(2H)-オンは、最も強い抗増殖活性を示し、HeLa細胞周期をG2 / M期で阻害し、細胞アポトーシスを誘導し、プロアポトーシスタンパク質を活性化しました .
モノアミンオキシダーゼ(MAO)阻害剤
一連の2-ベンジリデン-1-テトラロン誘導体は、MAO阻害剤として合成および評価されました .
新規検出プラットフォームの開発
2-ベンジリデン-1-テトラロン誘導体は、多くの生物学、生物医学、臨床研究で広く使用されているホタルルシフェラーゼ(Fluc)の強力で可逆的な阻害剤として同定されました。 これは、それらを新規な検出プラットフォームの構築に役立ちます .
作用機序
Target of Action
2-Benzylidene-1-tetralone has been found to target cervical cancer cells and monoamine oxidase B (MAO-B) . In the context of cancer cells, it exerts excellent anticancer activity . As for MAO-B, it shows good inhibitory activity and specificity .
Mode of Action
The compound interacts with its targets in a unique way. In the case of cervical cancer cells, it inhibits the cell cycle in the G2/M phase, induces cell apoptosis, and activates pro-apoptotic proteins . When it comes to MAO-B, it acts as an inhibitor .
Biochemical Pathways
It is known that the compound can induce apoptosis in cancer cells, suggesting that it may affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
It has been observed that the compound can be located in lysosomes and nuclei , indicating that it may have good cellular permeability.
Result of Action
The result of the action of 2-Benzylidene-1-tetralone is the inhibition of cell proliferation in cervical cancer cells . It also shows potent inhibitory activity against MAO-B .
Action Environment
The action of 2-Benzylidene-1-tetralone can be influenced by environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Adequate ventilation should be ensured, and all sources of ignition should be removed . These precautions suggest that the compound’s action, efficacy, and stability may be affected by environmental conditions such as dust levels, ventilation, and temperature.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Benzylidene-1-tetralone plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells . The nature of these interactions often involves the inhibition of specific enzymes that are crucial for cancer cell survival, thereby promoting cell death.
Cellular Effects
The effects of 2-Benzylidene-1-tetralone on various types of cells and cellular processes are profound. It has been observed to inhibit the proliferation of cervical cancer cells by inducing cell cycle arrest in the G2/M phase and promoting apoptosis . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Molecular Mechanism
At the molecular level, 2-Benzylidene-1-tetralone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in cell cycle progression, thereby causing cell cycle arrest . Additionally, it can induce changes in gene expression that favor apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzylidene-1-tetralone have been studied over time. It has been found to be relatively stable, with its anticancer effects being sustained over extended periods . Degradation products may form over time, which could potentially influence its long-term efficacy. In vitro and in vivo studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation over time.
Dosage Effects in Animal Models
The effects of 2-Benzylidene-1-tetralone vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
2-Benzylidene-1-tetralone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound.
Transport and Distribution
Within cells and tissues, 2-Benzylidene-1-tetralone is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, which can influence its therapeutic effects. The compound’s distribution is crucial for its ability to reach target cells and exert its anticancer effects.
Subcellular Localization
The subcellular localization of 2-Benzylidene-1-tetralone is an important factor in its activity and function. It has been observed to localize in lysosomes and nuclei, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential.
特性
IUPAC Name |
(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAEZULKWNOQO-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199006 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57558-64-2 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylidene-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



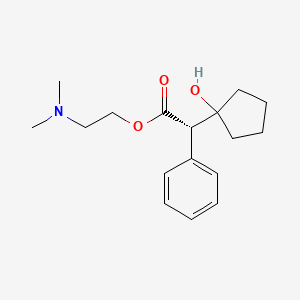
![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)

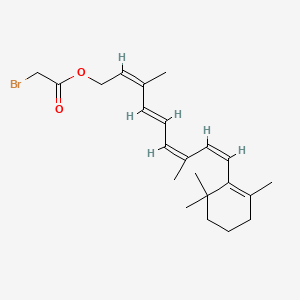
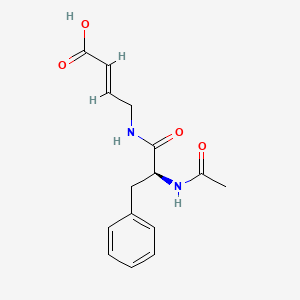
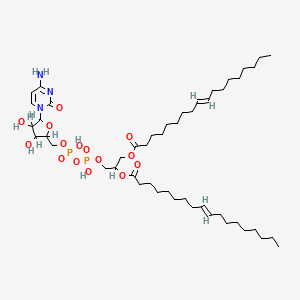
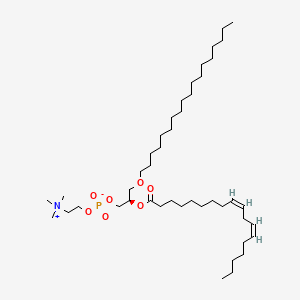

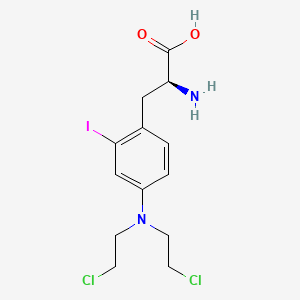
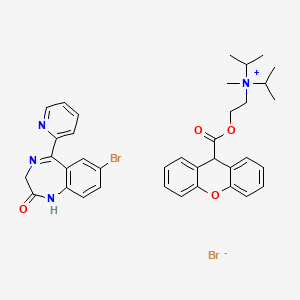
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)